molecular formula C10H13NO5S B1242058 Thiophenfurin CAS No. 161407-67-6

Thiophenfurin

Cat. No. B1242058
M. Wt: 259.28 g/mol
InChI Key: ZMZVQYZXVGKLML-YYNOVJQHSA-N
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Description

Thiophenfurin is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The synthesis of Thiophenfurin has been described in the literature .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various chemical reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions involve the condensation of different compounds to form the thiophene ring .

Scientific Research Applications

1. Therapeutic Potential in Medicinal Chemistry

Thiophene and its derivatives, including thiophenfurin, occupy a central position in synthetic organic chemistry due to their wide range of pharmacological activities. These compounds are of significant interest in medicinal chemistry for their potential in treating various diseases. Thiophene-based analogs like thiophenfurin have shown promise in antimitotic, antimicrobial, anti-inflammatory, anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, estrogen receptor regulating, and anti-cancer applications (Verma et al., 2023).

2. Application in Cancer Treatment

Thiophenfurin, recognized as an inhibitor of inosine monophosphate dehydrogenase, exhibits significant apoptotic activity in promyelocytic leukemia HL60 cells. Its combination with retinoids has shown additive or synergistic effects in cell growth, particularly in cancer treatment scenarios. This suggests its potential utility in leukemia treatment through a mitochondrion-dependent mechanism (Meli et al., 2007).

3. Antitumor Activity

Thiophenfurin has demonstrated antitumor activity both in vitro and in vivo, indicating its relevance in cancer research and potential therapeutic applications. Its effectiveness as an antitumor agent underlines the importance of thiophene derivatives in the development of new cancer treatments (Cappellacci et al., 1995).

Future Directions

Thiophene-based analogs, including Thiophenfurin, have been the subject of increasing interest due to their wide range of biological potential . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of Thiophenfurin and other thiophene-based compounds could involve further exploration of their biological activities and potential applications in medicine and other fields .

properties

IUPAC Name

5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c11-10(15)4-1-6(17-3-4)9-8(14)7(13)5(2-12)16-9/h1,3,5,7-9,12-14H,2H2,(H2,11,15)/t5-,7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZVQYZXVGKLML-YYNOVJQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophenfurin

CAS RN

161407-67-6
Record name Thiophenfurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161407676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIOPHENFURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43C65ZS2XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
P Franchetti, L Cappellacci, M Grifantini… - Journal of medicinal …, 1995 - ACS Publications
… K562 cells incubation with thiophenfurin resulted in inhibition of inosine … , thiophenfurin, and furanfurin resulted in a 2-fold higher NAD analogue formulation by thiophenfurin than by …
Number of citations: 134 pubs.acs.org
P Franchetti, L Cappellacci, P Perlini… - Journal of medicinal …, 1998 - ACS Publications
… We found that thiophenfurin was more easily converted to the NAD analogue (thiophene-3-… To check these hypotheses, we synthesized the NAD analogues of thiophenfurin (TFAD, 6), …
Number of citations: 55 pubs.acs.org
P Franchetti, S Marchetti, L Cappellacci… - Journal of medicinal …, 2000 - ACS Publications
… While thiophenfurin was found active as an antitumor agent both in vitro and in vivo, furanfurin proved to be inactive. In sensitive cells, thiophenfurin, like tiazofurin, is metabolized to a …
Number of citations: 49 pubs.acs.org
P Franchetti, L Cappellacci, GA Sheikha… - Journal of medicinal …, 1997 - ACS Publications
… of leukemia, lymphoma, and solid tumor cell lines at concentrations similar to those of selenazofurin but was more potent than the thiophene and thiazole analogues thiophenfurin and …
Number of citations: 96 pubs.acs.org
M Meli, M Tolomeo, M Grifantini… - Oncology …, 2007 - spandidos-publications.com
… of thiophenfurin and several retinoid molecules, acting in different phases of the cell cycle in vitro. The results show that thiophenfurin … the combination of thiophenfurin with ATRA as well …
Number of citations: 6 www.spandidos-publications.com
P Franchetti, S Marchetti, L Cappellacci… - … Nucleotides & Nucleic …, 1999 - Taylor & Francis
… While thiophenfurin was found active as antitumor agent both in vitro and in vivo. furanfurin proved to be inactive.'*2 In sensitive cells, … Crystallographic and ab initio …
Number of citations: 8 www.tandfonline.com
L Cappellacci, P Franchetti, M Grifantini… - … Nucleotides & Nucleic …, 1995 - Taylor & Francis
… Furanfurin and thiophenfurin have been evaluated for their ability to … , thiophenfurin appeared to be a good antitumor agent with a potency comparable to that of tiazofurin. Thiophenfurin …
Number of citations: 4 www.tandfonline.com
P Franchetti, L Cappellacci, GA Sheikha… - … Nucleotides & Nucleic …, 1997 - Taylor & Francis
… While thiophenfurin was found to be active as an antitumor agent both in vim and in vivo, furanfurin proved to be inactive.l The mechanism of action of both tiazofurin and thiophenfurin …
Number of citations: 3 www.tandfonline.com
L Cappellacci, P Franchetti, GA Sheikha… - … Nucleotides & Nucleic …, 1997 - Taylor & Francis
… thiophenfurin (5 -pD- ri bofuranos ylthiophene- 3 -carboxami de, TPF) a C-nucleoside isoster of tiazofurin, in which the thiazole ring is replaced by the thiophene one.6 Thiophenfurin …
Number of citations: 7 www.tandfonline.com
L Cappellacci, M Grifantini, A Barzi - J Med Chem, 1995
Number of citations: 3

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